Substance P (4-11)

Description

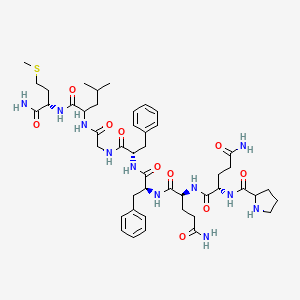

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHVTVZLLFSPI-YJPQGOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53749-60-3 | |

| Record name | Substance P (4-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Substance P (4-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide belonging to the tachykinin family, has been a subject of intense scientific scrutiny since its discovery. Its role as a neurotransmitter and neuromodulator in a myriad of physiological processes, including pain, inflammation, and anxiety, is well-established. The biological activity of Substance P is primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. Crucially, early structure-activity relationship studies revealed that the C-terminal fragment of Substance P is essential for its biological function. This guide provides a comprehensive technical overview of the discovery and history of a key C-terminal fragment, Substance P (4-11), detailing its initial identification, the experimental protocols used in its characterization, its pharmacological properties, and the signaling pathways it modulates.

Discovery and Historical Context

The journey to understanding Substance P (4-11) began with the discovery of its parent molecule.

-

1931: Ulf von Euler and John H. Gaddum first identified Substance P as an unidentified substance in equine brain and intestine extracts that caused potent contractions of the rabbit jejunum and hypotension.[1][2]

-

1971: After decades of research, the chemical structure of Substance P was elucidated by Chang et al. as an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] This breakthrough was pivotal, as it enabled the synthesis of the peptide and its fragments for detailed pharmacological investigation.[3]

The focus then shifted to understanding which parts of the Substance P molecule were responsible for its potent biological effects.

-

Mid-1970s: Studies on synthetic C-terminal fragments of Substance P began to emerge. Research by Bury and Mashford in 1976 demonstrated that C-terminal fragments, including the octapeptide SP(4-11), retained significant biological activity, sometimes even exceeding the potency of the full-length peptide in certain assays. Their work highlighted the critical importance of the C-terminal sequence for receptor interaction and activation.

-

Early 1980s: The physiological relevance of these fragments was solidified by studies on the metabolism of Substance P. Work by Conlon and Sheehan in 1983 showed that Substance P is rapidly metabolized in human plasma into C-terminal fragments, including SP(3-11) and SP(5-11), suggesting that these fragments are endogenous products. This enzymatic processing in vivo underscored the likelihood that these shorter peptides, including SP(4-11), act as physiological ligands.

These seminal studies established that Substance P (4-11) is not merely a synthetic curiosity but a biologically active, endogenous peptide that plays a role in the physiological effects attributed to the broader Substance P system.

Experimental Protocols

The characterization of Substance P (4-11) and other peptide fragments in the 1970s and 1980s relied on a combination of then state-of-the-art techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Substance P and its fragments was largely made possible by the solid-phase peptide synthesis (SPPS) method developed by Bruce Merrifield. This technique revolutionized peptide chemistry by allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Protocol for Solid-Phase Synthesis of Substance P (4-11):

-

Resin Preparation: A Merrifield resin (chloromethylated polystyrene) is typically used as the solid support.

-

Attachment of the First Amino Acid: The C-terminal amino acid (Methionine in the case of SP(4-11)) is attached to the resin. The amino group of the amino acid is protected with a temporary protecting group, commonly the tert-butyloxycarbonyl (Boc) group.

-

Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid, typically using an acid such as trifluoroacetic acid (TFA).

-

Neutralization: The resin is neutralized with a base, such as triethylamine (TEA).

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the free amino group of the preceding residue. Dicyclohexylcarbodiimide (DCC) was a common coupling agent used during this period.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 3-6 are repeated for each subsequent amino acid in the sequence (Leu, Gly, Phe, Phe, Gln, Gln, Pro).

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF).

-

Purification: The crude peptide is then purified, commonly by techniques such as gel filtration or ion-exchange chromatography, and later by high-performance liquid chromatography (HPLC).

Figure 1: General workflow for Solid-Phase Peptide Synthesis of Substance P (4-11).

Peptide Sequencing: Edman Degradation

The primary structure of isolated peptide fragments was determined using the Edman degradation method, a process that sequentially removes one amino acid at a time from the N-terminus of a peptide.

General Protocol for Edman Degradation:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with an anhydrous acid (e.g., TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion: The thiazolinone derivative is unstable and is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically thin-layer chromatography (TLC) or, in later years, HPLC, by comparing its retention time to that of known PTH-amino acid standards.

-

Repeat Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.

Figure 2: Workflow of Edman degradation for peptide sequencing.

Isolation of Endogenous Peptides

The isolation of endogenous Substance P fragments from biological tissues was a challenging process that involved multiple purification steps.

General Protocol for Peptide Isolation from Biological Tissues (circa 1980s):

-

Tissue Homogenization: The tissue of interest (e.g., brain, intestine) is homogenized in an acidic solution (e.g., acetic acid) to extract the peptides and inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris.

-

Preliminary Purification: The supernatant is subjected to one or more preliminary purification steps, such as:

-

Gel Filtration Chromatography: Separates molecules based on size.

-

Ion-Exchange Chromatography: Separates molecules based on their net charge.

-

-

Solid-Phase Extraction (SPE): The partially purified extract is passed through a solid-phase extraction cartridge (e.g., C18) to concentrate the peptides and remove salts.

-

High-Performance Liquid Chromatography (HPLC): The concentrated peptide fraction is then subjected to one or more rounds of reversed-phase HPLC for high-resolution separation of the individual peptide fragments.

-

Fractions Collection and Analysis: Fractions are collected and assayed for biological activity or immunoreactivity (using radioimmunoassay).

-

Characterization: The purified active fractions are then subjected to amino acid analysis and sequencing by Edman degradation to determine their primary structure.

Quantitative Data

The biological activity of Substance P (4-11) and its analogs has been quantified in various in vitro assays, primarily focusing on their interaction with the NK1 receptor.

Table 1: Binding Affinity of Substance P (4-11) and Related Peptides for the NK1 Receptor

| Compound | Radioligand | Receptor Source | Binding Affinity (Ki) |

| Substance P (4-11) | [3H][Sar9,Met(O2)11]SP | Human NK1 Receptor | 37 nM |

| Substance P | [3H][Sar9,Met(O2)11]SP | Human NK1 Receptor | 2.1 nM |

| [DAla4]Substance P (4-11) | 125I-Bolton Hunter-conjugated Substance P | Rat brain cortex membranes | IC50 = 0.15 µM |

| [DAla4]Substance P (4-11) | 125I-Bolton Hunter-conjugated Eledoisin | Rat brain cortex membranes | IC50 = 0.5 µM |

Table 2: Functional Potency of Substance P and its Fragments

| Compound | Assay | Preparation | Potency (EC50 / Relative Potency) |

| Substance P | [Ca2+]i increase | NK1R-expressing HEK293 cells | -log EC50 = 8.5 ± 0.3 M |

| Substance P | cAMP accumulation | NK1R-expressing HEK293 cells | -log EC50 = 7.8 ± 0.1 M |

| Substance P (6-11) | [Ca2+]i increase | NK1R-3T3 cells | -log EC50 = 8.07 ± 0.27 M |

| Substance P (6-11) | cAMP accumulation | NK1R-3T3 cells | -log EC50 = 6.78 ± 0.27 M |

| Substance P (4-11) | Wheal Formation (in vivo) | Human Skin | Relative Potency = 0.4 (SP=1.0) |

Signaling Pathway

Substance P (4-11), like its parent molecule, exerts its biological effects primarily through the activation of the NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The NK1 receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of Substance P (4-11) to the NK1 receptor, the following signaling cascade is initiated:

-

G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gq/11. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

-

Phospholipase C Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates a variety of intracellular proteins, leading to a cascade of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of gene expression.

Figure 3: NK1 Receptor Signaling Pathway Activated by Substance P (4-11).

Conclusion

The discovery and characterization of Substance P (4-11) represent a significant milestone in our understanding of neuropeptide function. Evolving from the initial discovery of its parent molecule, the identification of this C-terminal fragment as a potent, endogenously produced bioactive peptide has provided invaluable tools for dissecting the complex roles of the tachykinin system. The experimental methodologies developed and refined during this period, from solid-phase synthesis to Edman degradation, laid the foundation for modern peptide chemistry and proteomics. The elucidation of the NK1 receptor signaling pathway has further opened avenues for therapeutic intervention in a range of disorders. This technical guide serves as a foundational resource for researchers, providing a historical perspective and detailed methodologies that continue to be relevant in the ongoing exploration of neuropeptide pharmacology and drug development.

References

An In-depth Technical Guide to Substance P (4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-terminal fragment of Substance P, Substance P (4-11). It details its core amino acid sequence, its interaction with the neurokinin-1 receptor (NK1R), the subsequent signaling cascades, and relevant experimental protocols for its study.

Core Amino Acid Sequence

Substance P is an undecapeptide neuropeptide with the following amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met.[1][2][3] Substance P (4-11) is the C-terminal octapeptide fragment of Substance P.[4][5]

The amino acid sequence of Substance P (4-11) is:

Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

The C-terminal amidation is crucial for its biological activity.

Mechanism of Action and Signaling Pathway

Substance P (4-11) exerts its biological effects primarily by acting as an agonist at the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. While the full-length Substance P can interact with other neurokinin receptors, the C-terminal fragments, including SP(4-11), show high selectivity for the NK1R.

Upon binding of Substance P (4-11) to the NK1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events:

-

Gq/11 Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

-

-

Gs Pathway : Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.

The activation of these pathways ultimately results in a variety of physiological responses, including pain transmission, inflammation, and cellular proliferation.

References

The Cornerstone of Tachykinin Signaling: A Technical Guide to the Substance P (4-11) Precursor Protein and its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a vast array of physiological and pathological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction.[1][2] Its biological activity is intimately linked to its biosynthesis from a larger precursor protein, preprotachykinin-A (PPT-A), which is encoded by the TAC1 gene.[1][3] The generation of Substance P, and specifically its biologically active C-terminal fragments like Substance P (4-11), is a tightly regulated multi-step process involving alternative splicing and extensive post-translational modifications. This technical guide provides an in-depth exploration of the Substance P (4-11) precursor protein, its intricate biosynthetic pathway, and the experimental methodologies employed to investigate these processes.

The Preprotachykinin-A (PPT-A) Gene and its Isoforms

The foundation of Substance P biosynthesis lies within the TAC1 gene, which through alternative splicing, gives rise to multiple mRNA transcripts, leading to the synthesis of different preprotachykinin-A protein isoforms.[4] In humans, four main isoforms have been identified: α, β, γ, and δ-PPT-A. These isoforms differ in their exon composition, which in turn dictates the array of tachykinin peptides they can produce.

| Isoform | Encoded Tachykinins | Reference |

| α-PPT-A | Substance P | |

| β-PPT-A | Substance P, Neurokinin A (NKA), Neuropeptide K (NPK) | |

| γ-PPT-A | Substance P, Neurokinin A (NKA), Neuropeptide γ (NPγ) | |

| δ-PPT-A | Substance P |

The differential expression of these isoforms is tissue-specific, allowing for a nuanced regulation of tachykinin signaling in different physiological contexts. For instance, in human CD3+ lymphocytes, the β and γ isoforms are the most frequently expressed, and their expression is significantly increased upon stimulation.

Quantitative Analysis of PPT-A Isoform Expression

| Cell Type | Condition | Relative Isoform Expression | Substance P Levels | Reference |

| Human CD3+ Lymphocytes | Unstimulated | β and γ isoforms most frequent | - | |

| Human CD3+ Lymphocytes | Phytohemagglutinin (PHA) stimulated | Significant increase in β and γ isoform frequency | Significantly higher in subjects expressing both β and γ isoforms compared to β only | |

| Rat Dorsal Root Ganglia Neurons | Uncultured | >90% of SP and its precursor is mature SP | - | |

| Rat Dorsal Root Ganglia Neurons | 8 days in culture | ~85% of SP and its precursor is the precursor form (200-fold increase) | SP levels tripled | |

| Rat Dorsal Root Ganglia Neurons | 5 days in culture with 500 µM ascorbate | 70% of total SP and its precursor is mature SP | 8-fold increase in SP |

Biosynthesis of Substance P: From Precursor to Active Peptide

The synthesis of mature, biologically active Substance P from the PPT-A precursor is a multi-step process that occurs within the secretory pathway of the neuron.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAC1 tachykinin precursor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The polyprotein nature of substance P precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Enzymatic Degradation of Substance P (4-11) In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, plays a pivotal role in pain transmission, inflammation, and various physiological processes. Its biological activity is often modulated by enzymatic degradation, leading to the formation of various fragments with distinct biological profiles. This technical guide focuses on the in vitro enzymatic degradation of Substance P (4-11), a C-terminal fragment known to retain significant biological activity. Understanding the metabolic fate of this fragment is crucial for the development of novel therapeutics targeting the neurokinin system and for interpreting its physiological and pathological roles.

This document provides a comprehensive overview of the key enzymes involved in the degradation of Substance P and its fragments, detailed experimental protocols for in vitro degradation assays, and an analysis of the signaling pathways of the resulting metabolites.

Key Enzymes in Substance P Degradation

The in vitro degradation of Substance P and its fragments is primarily mediated by a group of peptidases, including:

-

Neutral Endopeptidase (NEP) : Also known as neprilysin, NEP is a key enzyme in the inactivation of Substance P. It is a zinc metalloendopeptidase that cleaves peptides on the amino side of hydrophobic residues.

-

Angiotensin-Converting Enzyme (ACE) : A dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system, ACE also contributes to the degradation of Substance P.

-

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is known to cleave dipeptides from the N-terminus of peptides with a proline or alanine at the penultimate position.

While extensive research has been conducted on the degradation of the full-length Substance P (1-11), specific kinetic data for the degradation of the Substance P (4-11) fragment is limited in the current literature. The data presented below is for the degradation of the full-length peptide and serves as a reference for understanding the potential enzymatic processing of its C-terminal fragments.

Data Presentation: Enzyme Kinetics

The following tables summarize the available quantitative data for the degradation of full-length Substance P by key enzymes. This information provides a baseline for understanding the potential enzymatic susceptibility of the Substance P (4-11) fragment.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Neutral Endopeptidase (NEP) | Substance P | 32 | - | 84.4 | 2.6 x 10⁶ | [1] |

| Angiotensin-Converting Enzyme (ACE) | Substance P | - | - | - | - | [2] |

Enzymatic Cleavage Pathways

The degradation of Substance P results in a variety of smaller peptide fragments, each with potentially unique biological activities. The following diagram illustrates the known cleavage sites of major enzymes on the full-length Substance P molecule.

Based on the known cleavage patterns for full-length Substance P, the following diagram proposes the potential degradation pathway for Substance P (4-11).

Experimental Protocols

In Vitro Degradation Assay of Substance P (4-11)

This protocol provides a general framework for assessing the stability of Substance P (4-11) in the presence of purified enzymes.

1. Materials:

-

Substance P (4-11) peptide (high purity)

-

Purified recombinant human Neutral Endopeptidase (NEP) or Angiotensin-Converting Enzyme (ACE)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme-specific inhibitors (e.g., Phosphoramidon for NEP, Captopril for ACE) for control experiments

-

Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

HPLC-grade water, acetonitrile, and TFA

2. Procedure:

-

Prepare a stock solution of Substance P (4-11) in the assay buffer.

-

In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the enzyme at a predetermined concentration. Include a control tube with no enzyme.

-

For inhibitor controls, pre-incubate the enzyme with the specific inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the Substance P (4-11) stock solution to each tube to achieve the desired final substrate concentration.

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the remaining intact Substance P (4-11) and identify the degradation products.

HPLC Analysis of Substance P (4-11) and its Metabolites

1. HPLC System:

-

A standard HPLC system with a UV detector is suitable.

2. Column:

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

4. Gradient Elution:

-

A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the separation of the parent peptide and its fragments.

5. Detection:

-

UV detection at 214 nm or 220 nm.

6. Data Analysis:

-

The concentration of intact Substance P (4-11) at each time point is determined by integrating the area of its corresponding peak and comparing it to a standard curve. The degradation half-life can then be calculated. The identity of fragment peaks can be confirmed by collecting the fractions and subjecting them to mass spectrometry.

Signaling Pathways of Substance P C-Terminal Fragments

Substance P and its C-terminal fragments exert their biological effects primarily through the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of the NK-1R can trigger multiple downstream signaling cascades.

Upon binding of a C-terminal fragment of Substance P, such as SP(4-11), the NK-1R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent, Gs.

Gq/11 Pathway:

-

The activated Gαq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

PKC then phosphorylates various downstream targets, leading to a cellular response.

Gs Pathway:

-

The activated Gαs subunit stimulates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP activates protein kinase A (PKA).

-

PKA phosphorylates downstream targets, modulating cellular activity.

There is evidence to suggest that different fragments of Substance P can act as biased agonists, preferentially activating one signaling pathway over another. For example, some C-terminal fragments appear to be more effective at mobilizing intracellular calcium (via the Gq/11 pathway) than at stimulating cAMP production (via the Gs pathway)[3].

Conclusion

The in vitro enzymatic degradation of Substance P (4-11) is a critical area of study for understanding its biological function and for the development of related therapeutics. While specific data on the degradation of this fragment is still emerging, the knowledge gained from studies on the full-length Substance P provides a strong foundation for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a starting point for researchers to explore the metabolism and downstream effects of Substance P (4-11) and its metabolites. Further research is needed to fully characterize the kinetic parameters and specific cleavage products of Substance P (4-11) degradation by key enzymes, which will provide a more complete picture of its physiological role.

References

An In-depth Technical Guide to the Mechanism of Action of Substance P (4-11) on the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P (SP), with its primary target, the Neurokinin-1 (NK1) receptor. Substance P and its fragments are crucial mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] Understanding the specific action of fragments like SP (4-11) is critical for the development of targeted therapeutics.

Substance P (4-11) acts as a selective agonist for the NK1 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[3] The C-terminal region of Substance P is essential for receptor activation, while the N-terminal portion is thought to contribute to receptor subtype selectivity.[4][5] Upon binding, Substance P (4-11) induces a conformational change in the NK1 receptor, initiating a cascade of intracellular signaling events.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of Substance P fragments with the human NK1 receptor has been characterized through various binding and functional assays. The following table summarizes key quantitative data for Substance P (4-11) and the full-length Substance P peptide for comparison.

| Ligand | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |

| Substance P | Radioligand Displacement | U-251 MG cells | Kᵢ | 2.1 | |

| Substance P (4-11) | Radioligand Displacement | U-251 MG cells | Kᵢ | 37 | |

| Substance P | Calcium Mobilization | HEK293 Cells | -log EC₅₀ (M) | 8.5 ± 0.3 | |

| Substance P | cAMP Accumulation | HEK293 Cells | -log EC₅₀ (M) | 7.8 ± 0.1 |

Note: EC₅₀ values are presented as -log EC₅₀ (M) as reported in the source literature. A higher value indicates greater potency.

Core Signaling Pathways

Activation of the NK1 receptor by Substance P (4-11) triggers multiple downstream signaling pathways, primarily through the coupling of heterotrimeric G proteins, Gαq/11 and Gαs. These pathways lead to the generation of second messengers that orchestrate the cellular response.

Gαq/11-Mediated Pathway: Phospholipase C and Intracellular Calcium Mobilization

The canonical signaling pathway activated by the NK1 receptor is mediated by the Gαq/11 protein. Binding of Substance P (4-11) facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates numerous downstream targets, modulating cellular activity.

Gαs-Mediated Pathway: Adenylyl Cyclase and cAMP Production

In addition to Gαq coupling, the NK1 receptor can also signal through the Gαs protein. Activation of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, primarily by activating protein kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors, to regulate gene expression and other cellular functions. It has been observed that N-terminal metabolism of Substance P can lead to fragments that retain the ability to increase intracellular calcium but not cAMP, suggesting a biased agonism where the Gαq pathway is preferentially activated.

Receptor Internalization and Desensitization

Prolonged exposure to agonists like Substance P (4-11) leads to desensitization and internalization of the NK1 receptor, a mechanism to attenuate the signal. This process is initiated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of G proteins, effectively uncoupling the receptor from its downstream signaling pathways. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor-ligand complex into endosomes. Once internalized, the complex dissociates; Substance P is degraded, and the NK1 receptor is either recycled back to the plasma membrane or targeted for degradation.

Experimental Protocols

The characterization of Substance P (4-11) and its interaction with the NK1 receptor relies on a suite of established in vitro assays.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Substance P (4-11)) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

-

Cell/Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.

-

Incubation: A fixed concentration of a high-affinity radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (Substance P (4-11)).

-

Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the Gαq/11 pathway by quantifying the resulting increase in intracellular calcium.

-

Cell Loading: Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.

-

Baseline Measurement: The basal fluorescence of the loaded cells is measured using a fluorometric plate reader or microscope.

-

Agonist Addition: Substance P (4-11) at various concentrations is added to the cells.

-

Signal Detection: Upon agonist binding and subsequent calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a change in its fluorescent properties (e.g., an increase in fluorescence intensity at a specific wavelength). This change is recorded over time.

-

Data Analysis: The peak fluorescence change is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximum response) can be determined.

cAMP Accumulation Assay

This functional assay is used to measure the activation of the Gαs pathway by quantifying the production of cyclic AMP.

-

Cell Culture: Cells expressing the NK1 receptor are cultured in appropriate media. Often, cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.

-

Agonist Stimulation: Cells are stimulated with varying concentrations of Substance P (4-11) for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release their intracellular contents, including any newly synthesized cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured. Common methods include competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: A standard curve is used to determine the concentration of cAMP in each sample. The results are then plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Substance P (4-11): A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide, is a critical mediator in pain transmission, inflammation, and various physiological processes. Its biological effects are primarily transduced through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal fragment, Substance P (4-11), has garnered significant interest as it retains high affinity and selectivity for the NK1R, making it a valuable tool in dissecting the specific roles of this receptor system. This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of Substance P (4-11), complete with detailed experimental protocols and visualizations of the associated signaling pathways and workflows.

Receptor Binding Affinity of Substance P (4-11) and Related Peptides

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For Substance P (4-11), this is typically quantified by its inhibitory constant (Ki) or the concentration required to inhibit 50% of a radioligand's specific binding (IC50).

| Compound | Description | Receptor | Binding Affinity (Ki) | IC50 | Reference |

| Substance P (4-11) | C-terminal fragment of Substance P | Human NK1R | 37 nM | - | [1] |

| [DAla4] Substance P (4-11) | Synthetic analog of SP(4-11) | Rat brain cortex membranes | - | 0.15 µM (inhibiting ¹²⁵I-BH-SP binding) | [2] |

| [DAla4] Substance P (4-11) | Synthetic analog of SP(4-11) | Rat brain cortex membranes | - | 0.5 µM (inhibiting ¹²⁵I-BH-Eledoisin binding) | [2] |

Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions, such as tissue source, radioligand used, and assay buffer composition.

Binding Kinetics of Tachykinins at the NK1 Receptor

| Ligand | Association Rate Constant (kon) (nM⁻¹ min⁻¹) | Dissociation Rate Constant (koff) (min⁻¹) | Kinetic Dissociation Constant (KD) (nM) | Reference |

| Substance P | 0.24 ± 0.046 | - | - | [1] |

| [Sar9,Met(O2)11]SP | 0.094 ± 0.011 | 0.026 ± 0.0029 | 0.28 | [1] |

| Septide | - | 0.21 ± 0.015 | - | |

| Neurokinin A | 0.001 ± 0.0002 | - | - |

Note: KD is calculated as koff/kon. The lack of a specific koff for Substance P in the provided reference prevents the calculation of its KD from these kinetic parameters.

Experimental Protocols

Radioligand Competition Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a standard procedure for determining the binding affinity of Substance P (4-11) for the NK1 receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue known to express NK1R (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or ¹²⁵I-Bolton-Hunter Substance P.

-

Test Ligand: Substance P (4-11).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test ligand, Substance P (4-11).

-

In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and either:

-

Vehicle (for total binding).

-

A saturating concentration of unlabeled Substance P (for non-specific binding).

-

Varying concentrations of Substance P (4-11) (for competition binding).

-

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature), with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding as a function of the logarithm of the Substance P (4-11) concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon and koff)

SPR is a label-free technique that can be used to measure the real-time association and dissociation of ligands with their receptors.

1. Materials:

-

SPR Instrument (e.g., Biacore).

-

Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5 chip).

-

Ligand: Purified NK1 receptor, solubilized in a suitable detergent.

-

Analyte: Substance P (4-11).

-

Immobilization Buffers: e.g., 10 mM sodium acetate at various pH values (e.g., 4.0, 4.5, 5.0) for pre-concentration screening.

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

-

Running Buffer: A buffer compatible with both the receptor and the ligand that minimizes non-specific binding (e.g., HBS-P+ buffer).

-

Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt concentration buffer).

2. Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

-

Inject the purified NK1 receptor solution over the activated surface. The protein will covalently bind to the surface via its amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared in the same way but without the injection of the receptor to account for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Inject a series of concentrations of Substance P (4-11) in running buffer over both the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

-

After the injection of the analyte, flow running buffer alone over the sensor surface. This is the dissociation phase .

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

-

3. Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface over time, generating a sensorgram.

-

Subtract the response from the reference flow cell from the response of the ligand-immobilized flow cell to obtain the specific binding signal.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathway

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand Binding Assay Workflow

Logical Relationship for SPR Kinetic Analysis

Caption: SPR Kinetic Analysis Workflow

References

Unraveling the Elusive Structure: A Technical Guide to the Solution Conformation of Substance P (4-11)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and conformational dynamics of Substance P (4-11), the C-terminal heptapeptide fragment of the neuropeptide Substance P. While retaining significant biological activity, particularly in binding to the neurokinin-1 (NK1) receptor, its flexible nature in solution presents a challenge to structural elucidation. This document provides a comprehensive overview of its solution conformation as determined by key biophysical techniques, details the experimental protocols for these analyses, and outlines its primary signaling pathway.

Conformational Landscape of Substance P (4-11) in Solution

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been pivotal in characterizing the solution structure of Substance P (4-11). These studies have revealed that the peptide does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of interconverting structures. The conformational equilibrium is highly sensitive to the solvent environment.

In Aqueous Solution:

In aqueous buffers, Substance P (4-11) predominantly exists as a random coil. This is evidenced by NMR studies showing J(NH-CHα) coupling constants for most residues to be approximately 8 Hz, a value not indicative of stable α-helical or β-sheet structures.[1] Circular dichroism spectra in water are characterized by a strong negative band in the far-UV region, which is also consistent with a predominantly random coil conformation.[1]

In Membrane-Mimetic Environments and Organic Solvents:

In contrast, in environments that mimic the cell membrane, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, and in organic solvents like methanol, Substance P (4-11) exhibits a propensity to adopt more ordered structures.

-

Methanol: In methanol, studies suggest the induction of a helical conformation, particularly in the central region of the peptide.[2]

-

SDS Micelles: NMR and molecular modeling studies in the presence of SDS micelles indicate a conformational equilibrium between an α-helix and a 3(10)-helix, primarily involving the mid-region of the peptide from Gln5 to Phe8. The C-terminus tends to adopt an extended conformation, while the N-terminus remains flexible.

-

DPC Micelles: Similar to SDS micelles, DPC environments also induce a helical structure in the central portion of Substance P (4-11), with an extended C-terminus.[3]

This solvent-dependent conformational flexibility is crucial for its biological function, allowing the peptide to adopt a specific conformation upon binding to its receptor.

Quantitative Conformational Data

To facilitate a comparative analysis of the conformational properties of Substance P (4-11) in different solvent systems, the following tables summarize key quantitative data derived from NMR and CD studies.

Table 1: Representative ¹H NMR J(NH-CHα) Coupling Constants (Hz) in Aqueous Solution

| Residue | J(NH-CHα) (Hz) |

| Gln5 | ~8 |

| Gln6 | ~8 |

| Phe7 | ~8 |

| Phe8 | ~8 |

| Gly9 | - |

| Leu10 | ~8 |

| Met11 | ~8 |

| Data consistent with a random coil conformation.[1] |

Table 2: Secondary Structure Content from Circular Dichroism in Different Solvents

| Solvent | Predominant Conformation | Characteristic CD Signal |

| Aqueous Buffer | Random Coil | Strong negative band in the far-UV region |

| Methanol | α-helical propensity | Increased negative ellipticity around 208 and 222 nm |

| SDS Micelles | α-helix / 3(10)-helix | Significant negative bands near 208 and 222 nm |

| DPC Micelles | α-helical propensity | Negative bands near 208 and 222 nm |

Experimental Protocols

Detailed methodologies are essential for the reproducible conformational analysis of peptides like Substance P (4-11).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of Substance P (4-11) in solution.

Materials:

-

Lyophilized Substance P (4-11) peptide

-

Deuterated solvents (e.g., D₂O, CD₃OH)

-

Appropriate buffers (e.g., phosphate buffer for aqueous solutions)

-

NMR tubes

-

NMR spectrometer (≥500 MHz recommended)

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Substance P (4-11) in the desired deuterated solvent or buffer to a final concentration of 1-5 mM.

-

Adjust the pH of aqueous samples to the desired value (typically around 4-6 to slow down amide proton exchange).

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: To check sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A typical mixing time is 80 ms.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Mixing times for NOESY are typically in the range of 100-300 ms. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-coupling constants.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids using the TOCSY and NOESY spectra.

-

Structural Restraints:

-

Extract interproton distance restraints from the NOESY/ROESY peak volumes.

-

Determine dihedral angle restraints from the J-coupling constants using the Karplus equation.

-

-

Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, AMBER) to calculate an ensemble of 3D structures consistent with the experimental restraints.

-

Circular Dichroism (CD) Spectroscopy

Objective: To estimate the secondary structure content of Substance P (4-11) in different solutions.

Materials:

-

Lyophilized Substance P (4-11) peptide

-

Appropriate solvents/buffers (e.g., water, methanol, micelle solutions)

-

CD spectropolarimeter

-

Quartz cuvette (typically 0.1 cm path length)

-

Nitrogen gas source

Protocol:

-

Sample Preparation:

-

Dissolve the peptide in the desired solvent to a final concentration of approximately 50-100 µM.

-

Prepare a corresponding blank solution (solvent/buffer without the peptide).

-

-

Data Acquisition:

-

Purge the spectropolarimeter with nitrogen gas.

-

Record a baseline spectrum of the blank solution in the far-UV range (typically 190-260 nm).

-

Record the CD spectrum of the peptide sample under the same conditions.

-

-

Data Processing and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the measured ellipticity

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues (7 for Substance P (4-11))

-

l is the path length of the cuvette in cm.

-

-

Analyze the resulting spectrum to estimate the secondary structure content. Deconvolution software can be used for a more quantitative analysis.

-

Visualizing Key Processes

Substance P Signaling Pathway

Substance P and its active fragments exert their biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of Substance P (4-11) to the NK1 receptor initiates a cascade of intracellular events.

Caption: Substance P (4-11) signaling through the NK1 receptor.

Experimental Workflow for Conformational Analysis

The determination of the solution structure of Substance P (4-11) typically follows a multi-step workflow integrating both NMR and CD spectroscopy.

Caption: Workflow for determining the solution conformation of Substance P (4-11).

Conclusion

The solution conformation of Substance P (4-11) is characterized by a dynamic equilibrium of structures, heavily influenced by the surrounding solvent environment. While predominantly a random coil in aqueous solution, it exhibits a clear propensity for helical conformations in membrane-mimetic environments. This inherent flexibility is likely a key determinant of its ability to bind to and activate the NK1 receptor, initiating a cascade of downstream signaling events. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the structure-function relationship of this important neuropeptide fragment and to aid in the rational design of novel therapeutics targeting the neurokinin system.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Substance P (4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Substance P (4-11), a biologically active octapeptide fragment of the neuropeptide Substance P. The guide details experimental protocols, quantitative data, and the associated signaling pathways, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to Substance P and its (4-11) Fragment

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role in pain perception, neurogenic inflammation, and immune responses.[1] It exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 (NK-1) receptor.[1] The C-terminal fragment, Substance P (4-11), with the amino acid sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, retains significant biological activity and is a potent agonist of the NK-1 receptor.[2] The accurate and sensitive quantification of Substance P (4-11) in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the tachykinin system.

Mass Spectrometry for the Analysis of Substance P (4-11)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of peptides like Substance P (4-11) in complex biological samples.[3] This technique offers high sensitivity, specificity, and the ability to differentiate between the intact peptide and its various metabolites.[3]

Fragmentation of Substance P (4-11)

Experimental Protocols

A robust and reliable bioanalytical method is critical for the accurate quantification of Substance P (4-11). The following sections outline a general protocol based on established methods for Substance P and its fragments.

Sample Preparation

The goal of sample preparation is to extract Substance P (4-11) from the biological matrix, remove interfering substances, and concentrate the analyte.

Protocol for Plasma Sample Preparation:

-

Blood Collection: Collect blood samples in chilled EDTA tubes containing aprotinin (a protease inhibitor) to prevent the degradation of Substance P and its fragments.

-

Plasma Separation: Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C. Transfer the plasma to clean polypropylene tubes.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

Solid-Phase Extraction (SPE) for Cleaner Samples:

For enhanced sample cleanup, particularly for complex matrices, solid-phase extraction is recommended.

-

Acidification: Acidify the plasma sample by adding an equal volume of 1% trifluoroacetic acid (TFA) in water. Centrifuge to remove precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% TFA in water.

-

Sample Loading: Load the acidified and clarified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 1% TFA in water to remove salts and other polar impurities.

-

Elution: Elute Substance P (4-11) with 1 mL of a mixture of acetonitrile and 1% TFA in water (e.g., 60:40 v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Substance P (4-11) from other endogenous components and potential isomers.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5-50% B over 5 minutes, followed by a wash and re-equilibration step |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Tandem mass spectrometry is used for the detection and quantification of Substance P (4-11).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined empirically for Substance P (4-11) |

| Product Ion (Q3) | To be determined empirically for Substance P (4-11) |

| Collision Energy (CE) | To be optimized for the specific instrument and precursor-product pair |

| Dwell Time | 100 ms |

Note on MRM Transitions: Specific MRM transitions for Substance P (4-11) need to be determined experimentally by infusing a standard solution of the peptide into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. Based on data for the parent Substance P molecule, where the transition from the triply charged precursor to the doubly charged b10 ion is prominent, similar fragmentation pathways can be explored for the (4-11) fragment.

Quantitative Data

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Substance P fragments. The values for Substance P (4-11) would need to be established during method validation.

| Parameter | Typical Value for SP Fragments | Reference |

| Limit of Detection (LOD) | 5.8 pg/mL (for intact Substance P) | |

| Lower Limit of Quantitation (LLOQ) | 111 pg/mL (for intact Substance P) | |

| Linearity (r²) | > 0.99 | |

| Accuracy | Within ±15% of the nominal concentration | |

| Precision (%CV) | < 15% | |

| Recovery | > 85% |

Note: The values for accuracy, precision, and recovery are general acceptance criteria for bioanalytical method validation.

Signaling Pathway of Substance P (4-11)

Substance P (4-11), like the full-length peptide, activates the NK-1 receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

References

Conformational Analysis of Substance P (4-11) via NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor. The C-terminal fragment, Substance P (4-11), comprising the amino acid sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, retains significant biological activity and is a crucial subject of study for understanding the structure-activity relationships of tachykinins.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool to elucidate the conformational landscape of this flexible peptide in various environments, providing critical insights for the rational design of novel therapeutics targeting the NK1 receptor.

This technical guide provides an in-depth overview of the NMR spectroscopy studies on the conformation of Substance P (4-11). It summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Conformational Landscape of Substance P (4-11)

NMR studies have consistently demonstrated that Substance P (4-11) does not adopt a single, rigid conformation in solution. Instead, it exists as a dynamic ensemble of interconverting structures.[4] This conformational flexibility is a hallmark of many biologically active peptides and is influenced by the surrounding environment, such as the solvent and the presence of membrane mimetics.

In aqueous solution, the peptide exhibits a largely extended and flexible backbone. However, in more hydrophobic environments, such as methanol or in the presence of micelles which mimic the cell membrane, Substance P and its fragments show a propensity to adopt more ordered structures, including α-helical and β-turn conformations. This environment-dependent conformational plasticity is believed to be crucial for its interaction with and activation of the NK1 receptor.

Quantitative NMR Data

The following tables summarize the key quantitative data obtained from NMR studies of Substance P and its fragments. While specific high-resolution data for the isolated (4-11) fragment is not always available, the data presented for the full-length peptide provides a strong foundation for understanding the conformational tendencies of this C-terminal region.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Residue | NH | Hα | Hβ | Other |

| Pro⁴ | - | 4.25 | 1.80, 2.15 | Hγ: 1.90, Hδ: 3.55 |

| Gln⁵ | 8.15 | 4.10 | 1.95, 2.05 | Hγ: 2.20, ε-NH₂: 6.80, 7.35 |

| Gln⁶ | 8.25 | 4.15 | 1.90, 2.00 | Hγ: 2.25, ε-NH₂: 6.90, 7.45 |

| Phe⁷ | 8.30 | 4.50 | 2.95, 3.10 | Aromatic: 7.20-7.35 |

| Phe⁸ | 8.40 | 4.60 | 3.00, 3.15 | Aromatic: 7.25-7.40 |

| Gly⁹ | 8.10 | 3.80, 3.90 | - | - |

| Leu¹⁰ | 8.00 | 4.20 | 1.60 | Hγ: 1.65, Hδ: 0.85, 0.90 |

| Met¹¹ | 7.95 | 4.30 | 2.00, 2.10 | Hγ: 2.50, ε-CH₃: 2.05 |

Note: These are representative values and can vary slightly depending on the specific experimental conditions. Data is inferred from studies on Substance P and its analogs.

Table 2: Key Nuclear Overhauser Effect (NOE) Restraints

| NOE Type | Observed Connectivities | Implied Proximity |

| Sequential (i, i+1) | Hα(i) - NH(i+1) | Extended or helical |

| NH(i) - NH(i+1) | Helical or turn | |

| Medium-range (i, i+2/3/4) | Hα(i) - Hβ(i+3) | Turn/Helical |

| Hα(i) - NH(i+2) | Turn | |

| Hα(i) - NH(i+3) | Helical |

Note: The presence and intensity of specific NOE cross-peaks are used to calculate interproton distances, which are then used as restraints in structure calculations.

Table 3: ³J(HNHα) Coupling Constants

| Residue | ³J(HNHα) (Hz) | Conformational Implication |

| Gln⁵ | ~8 | Flexible/Extended |

| Gln⁶ | ~8 | Flexible/Extended |

| Phe⁷ | ~8 | Flexible/Extended |

| Phe⁸ | ~8 | Flexible/Extended |

| Gly⁹ | - | - |

| Leu¹⁰ | ~8 | Flexible/Extended |

| Met¹¹ | ~8 | Flexible/Extended |

Note: ³J(HNHα) coupling constants of around 8 Hz are indicative of a lack of stable α-helical or β-sheet secondary structure.

Table 4: Amide Proton Temperature Coefficients

| Residue | Δδ/ΔT (ppb/K) | Interpretation |

| Gln⁵ | > -4.5 | Potentially involved in H-bonding/solvent shielded |

| Gln⁶ | > -4.5 | Potentially involved in H-bonding/solvent shielded |

| Phe⁷ | < -4.5 | Solvent exposed |

| Phe⁸ | < -4.5 | Solvent exposed |

| Gly⁹ | < -4.5 | Solvent exposed |

| Leu¹⁰ | < -4.5 | Solvent exposed |

| Met¹¹ | > -4.5 | Potentially involved in H-bonding/solvent shielded |

Note: Temperature coefficients (Δδ/ΔT) of amide protons provide insights into their hydrogen bonding status. Values less negative than -4.5 ppb/K suggest involvement in hydrogen bonding and/or protection from the solvent.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of NMR data. Below are generalized yet detailed methodologies for key experiments cited in the study of Substance P (4-11) conformation.

Sample Preparation

-

Peptide Synthesis and Purification: Substance P (4-11) is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Sample Concentration: For NMR studies, the peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) at a concentration typically ranging from 1 to 5 mM.

-

Buffer and pH: For aqueous studies, a buffer such as sodium phosphate or Tris is used, and the pH is adjusted to a desired value, typically between 4 and 7.

-

Internal Standard: A reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for chemical shift referencing.

NMR Data Acquisition

-

Spectrometer: Experiments are performed on high-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: A standard one-pulse experiment is used to obtain a general overview of the sample and to check for aggregation.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. A typical mixing time for TOCSY is 60-80 ms.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. NOESY spectra are recorded with mixing times ranging from 100 to 300 ms to observe through-space correlations between protons that are close in space (< 5 Å).

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for molecules of intermediate size where the NOE may be close to zero. It provides similar distance information to NOESY.

-

³J(HNHα) Coupling Constants: These are often measured from high-resolution 1D ¹H spectra or from 2D experiments like DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy).

Structure Calculation

-

Data Processing: NMR data is processed using software such as TopSpin or NMRPipe.

-

Resonance Assignment: The proton resonances are assigned to specific amino acids using a combination of TOCSY and NOESY spectra.

-

NOE Restraint Generation: The volumes of NOE cross-peaks are converted into upper distance limits. These are typically categorized as strong (e.g., 1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

-

Structure Calculation Software: Programs like CYANA, XPLOR-NIH, or YASARA are used to calculate a family of structures that are consistent with the experimental restraints.

-

Structure Validation: The resulting structures are validated using programs like PROCHECK-NMR to assess their geometric quality and agreement with the experimental data.

Visualizations

Substance P Signaling Pathway

Substance P exerts its biological effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade.

Caption: Substance P signaling cascade via the NK1 receptor.

General NMR Experimental Workflow for Conformational Analysis

The process of determining the solution conformation of a peptide like Substance P (4-11) using NMR follows a systematic workflow.

Caption: Workflow for NMR-based conformational analysis of peptides.

Conclusion

NMR spectroscopy provides invaluable, atom-level insights into the conformational dynamics of Substance P (4-11). The data reveals a flexible peptide that can adopt more ordered structures in membrane-like environments, a feature likely critical for its biological function. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers aiming to further unravel the intricacies of Substance P's interaction with the NK1 receptor and to leverage this understanding for the development of novel therapeutic agents. The continued application of advanced NMR techniques will undoubtedly shed further light on the structure-function relationships of this important neuropeptide fragment.

References

The Multifaceted Biological Roles of Substance P C-Terminal Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes. While the intact peptide has been extensively studied, its C-terminal fragments are emerging as biologically active entities with distinct and potent functions. These fragments, generated through enzymatic cleavage of the parent peptide, retain the core sequence necessary for interacting with neurokinin receptors, primarily the neurokinin-1 receptor (NK-1R). This technical guide provides an in-depth exploration of the biological functions of SP C-terminal fragments, focusing on their receptor interactions, signaling pathways, and physiological effects. We present a compilation of quantitative data, detailed experimental protocols for assessing their activity, and visual representations of key signaling and experimental workflows to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

Substance P (SP) exerts its diverse biological effects through the activation of G-protein coupled receptors (GPCRs), with the highest affinity for the neurokinin-1 receptor (NK-1R).[1] The C-terminal region of SP is crucial for its biological activity, containing the conserved sequence responsible for receptor binding and activation.[1] Enzymatic processing of SP in vivo leads to the generation of various C-terminal fragments, which are not merely inactive metabolites but possess significant biological activity, in some cases even greater than the parent peptide.[2] Understanding the specific functions of these fragments is critical for elucidating the full spectrum of SP's physiological and pathophysiological roles and for the development of targeted therapeutics.

Receptor Binding and Activation

The C-terminal fragments of Substance P retain the ability to bind to and activate neurokinin receptors, predominantly the NK-1R. The affinity and potency of these fragments can vary depending on their length and specific amino acid sequence.

Quantitative Analysis of Receptor Interaction and Biological Potency

The biological activity of various SP C-terminal fragments has been quantified in several experimental systems. The following tables summarize key quantitative data, providing a comparative overview of their potency.

| Fragment | Assay | Preparation | Parameter | Value | Reference |

| SP(3-11) | Bronchoconstriction | Anesthetized Guinea Pig | ED50GL | Less potent than SP(5-11), more potent than SP | [2] |

| SP(4-11) | Bronchoconstriction | Anesthetized Guinea Pig | Potency Rank | >> SP(5-11) | [3] |

| SP(5-11) | Bronchoconstriction | Anesthetized Guinea Pig | ED50GL | Most potent fragment tested | |

| SP(6-11) | Dopamine Release | Rat Striatal Slices | Effective Concentration | 0.1 and 1 nM | |

| SP(7-11) | PGE2 & Collagenase Production | Bovine Articular Chondrocytes | Effective Concentration | > 1 µM | |

| SP(7-11) | Intracellular Calcium Increase | Bovine Articular Chondrocytes | Max. Change (at 10 µM) | 140 ± 30 nM | |

| SP(9-11) | Bronchoconstriction | Anesthetized Guinea Pig | Activity | Inactive up to 1000 nmol/kg i.v. |

ED50GL: The dose required to decrease pulmonary conductance to 50% of the baseline value.

Signaling Pathways of Substance P C-Terminal Fragments

Upon binding to the NK-1R, SP C-terminal fragments trigger a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

The Canonical Gq-PLC-IP3-Ca2+ Pathway

Activation of the NK-1R by C-terminal fragments leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical event that mediates many of the downstream physiological effects.

Key Biological Functions and Experimental Evidence

Modulation of Smooth Muscle Contraction

C-terminal fragments of SP are potent modulators of smooth muscle activity, particularly in the airways and gastrointestinal tract.

-

Bronchoconstriction: Fragments such as SP(4-11) and SP(5-11) can induce potent bronchoconstriction in guinea pigs. Interestingly, some shorter C-terminal fragments are more potent than the full-length SP molecule, suggesting that enzymatic cleavage in vivo may enhance its bronchoconstrictor effects.

Role in Inflammation and Pain

SP and its fragments are key players in neurogenic inflammation.

-